molecular formula C13H14N2O3S B2502340 3-(4-methoxyphenoxy)-N-(1,3-thiazol-2-yl)propanamide CAS No. 701261-16-7

3-(4-methoxyphenoxy)-N-(1,3-thiazol-2-yl)propanamide

Cat. No.: B2502340
CAS No.: 701261-16-7
M. Wt: 278.33
InChI Key: VRVAHCRMDQSTKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxyphenoxy)-N-(1,3-thiazol-2-yl)propanamide is a synthetic organic compound featuring a propanamide backbone bridging a 1,3-thiazole ring and a 4-methoxyphenoxy group. The 4-methoxyphenoxy substituent introduces an electron-donating methoxy group, which may enhance solubility and influence binding interactions with biological targets.

Properties

IUPAC Name

3-(4-methoxyphenoxy)-N-(1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-17-10-2-4-11(5-3-10)18-8-6-12(16)15-13-14-7-9-19-13/h2-5,7,9H,6,8H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRVAHCRMDQSTKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCC(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenoxy)-N-(1,3-thiazol-2-yl)propanamide typically involves the reaction of 4-methoxyphenol with 3-bromopropionyl chloride to form 3-(4-methoxyphenoxy)propanoyl chloride. This intermediate is then reacted with 2-aminothiazole under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production methods for this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. These methods are designed to be atom-economical, highly selective, and environmentally benign, avoiding the need for chromatography and isolation steps.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenoxy)-N-(1,3-thiazol-2-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions include hydroxyl derivatives, amine derivatives, and substituted phenoxy derivatives, depending on the type of reaction and reagents used.

Scientific Research Applications

3-(4-methoxyphenoxy)-N-(1,3-thiazol-2-yl)propanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenoxy)-N-(1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating Groups : Compound 8d (4-methylphenyl) showed the highest ALP inhibition (IC₅₀ = 1.878 mM), outperforming the standard KH₂PO₄ (IC₅₀ = 5.242 mM). This suggests electron-donating groups enhance activity .
  • Electron-Withdrawing Groups : The nitro-substituted 8h exhibited reduced potency (IC₅₀ = 2.542 mM), indicating electron-withdrawing groups may hinder binding .

Anticancer Activity

  • N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (31): This compound, featuring a furan substituent, demonstrated potent KPNB1 inhibition and anticancer activity in cell-based assays (IC₅₀ ~ low µM range) . Its structure highlights the impact of heterocyclic diversity (furan vs. methoxyphenoxy) on target specificity.

Antimicrobial and Plant Growth Effects

  • 3-[(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic Acid: Exhibited antimicrobial activity and promoted rapeseed growth, underscoring the versatility of thiazole-propanamide hybrids in agricultural applications .

Anti-inflammatory Activity

    Biological Activity

    3-(4-methoxyphenoxy)-N-(1,3-thiazol-2-yl)propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a methoxyphenyl group with a thiazole moiety, which is believed to contribute to its pharmacological properties. This article presents a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

    Chemical Structure and Synthesis

    The chemical structure of this compound can be represented as follows:

    C14H16N2O3S\text{C}_{14}\text{H}_{16}\text{N}_{2}\text{O}_{3}\text{S}

    The synthesis typically involves the reaction of 4-methoxyphenol with 3-bromopropionyl chloride, followed by reaction with 2-aminothiazole. This multi-step synthesis is crucial for obtaining the desired compound with high purity and yield.

    The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions can modulate enzyme activities or alter signal transduction pathways, leading to various therapeutic effects. The compound may inhibit certain enzymes or receptors involved in disease processes, making it a candidate for further pharmacological studies.

    Biological Activity

    Research into the biological activity of this compound has revealed several potential therapeutic applications:

    1. Antimicrobial Activity:
    Studies suggest that compounds with thiazole rings exhibit significant antimicrobial properties. The presence of the methoxy group may enhance this activity by improving solubility or altering the binding affinity to microbial targets.

    2. Anti-inflammatory Properties:
    The compound has shown promise in reducing inflammation in vitro. This effect is likely mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

    3. Anticancer Potential:
    Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of cell cycle regulators.

    Case Studies

    Several case studies have explored the efficacy of this compound in various settings:

    • In Vitro Studies: A study demonstrated that at concentrations of 50 µM, the compound inhibited the secretion of virulence factors in pathogenic bacteria by approximately 50%, suggesting its potential as an antimicrobial agent .
    • Cell Line Experiments: In human cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating significant cytotoxicity at higher concentrations (e.g., 25 µM) .

    Data Table: Summary of Biological Activities

    Biological Activity Mechanism IC50/Effect Concentration References
    AntimicrobialInhibition of microbial growth50 µM (approx. 50% inhibition)
    Anti-inflammatoryCytokine modulationN/A
    AnticancerInduction of apoptosisIC50 ~ 25 µM

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.